molecular formula C12H18 B3153730 1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene CAS No. 7641-77-2

1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene

Cat. No. B3153730
CAS RN: 7641-77-2
M. Wt: 162.27 g/mol
InChI Key: RVNQQZMIWZPGNA-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene is a clear yellow liquid . It is also known by other names such as Hexamethyldewarbenzene and 2-Butin hexamethyl-dewar-benzol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.27 g/mol . It has a melting point of 7 °C, a boiling point of 60 °C at 20 mm Hg, and a density of 0.803 g/mL at 25 °C . Its refractive index is 1.448 .

Scientific Research Applications

Hydrogenation and Thermal Isomerization

1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene can be hydrogenated to form either dihydro or tetrahydro compounds, maintaining its bicyclic structure. This process depends on reaction conditions, and the hydrogenation products have exo-positioned hydrogens, as indicated by NMR spectroscopy. Thermal isomerization of the dihydro product yields cis-1,2,3,4,5,6-hexamethylcyclohexa-1,3-diene quantitatively (Volger & Hogeveen, 2010).

Spectroscopy and Ionic Formation

Protonation of hexamethylbicyclo[2.2.0]hexene and cis-hexamethylcyclohexadiene results in the formation of hexamethylcyclohexenyl cations. These ions' structures were confirmed through NMR chemical shifts, coupling constants, deuterium labelling, and chemical reactivity. The formation mechanism of these ions is also discussed (Hogeveen, Gaasbeek, & Volger, 2010).

Reactivity in Diels-Alder Reactions

Hexamethylbicyclo[2.2.0]hexa-2,5-diene exhibits significant reactivity as a dienophile in Diels-Alder reactions. It reacts with various dienes like 1,3-diphenylisobenzofuran and cyclopentadiene to form 1:1 adducts, demonstrating exo-addition to the bicyclo compounds and the cyclic dienes (Barlow, Haszeldine, & Hubbard, 1971).

Transition Metal Complex Formation

Hexamethylbicyclo[2.2.0]hexa-2,5-diene reacts with rhodium trichloride to form pentamethylcyclopentadienylrhodium complexes. This reaction suggests a rearrangement to pentamethylcyclopentadiene, catalyzed by hydrochloric acid formed in the reaction (Booth, Haszeldine, & Hill, 1969).

Kinetics and Thermochemistry

The thermal rearrangement of hexamethylbicyclo[2.2.0]hexa-2,5-diene into hexamethylbenzene has been studied, with kinetic parameters and heat of reaction measured. This provides insights into the strain energy of the compound (Oth, 1968).

Cycloaddition Reactions

Polyfluorobicyclo[2.2.0]hexa-2,5-dienes and related compounds are active in Diels-Alder reactions and 1,3-dipolarophile reactions at ambient temperatures. These reactions form various adducts, demonstrating their reactivity and the effect of ring-strain during the reaction process (Barlow et al., 1975).

Electrocyclic Reactions

1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene is involved in stereospecific electrocyclic reactions, leading to the synthesis of various organic compounds. These reactions demonstrate the compound's versatility in organic synthesis (Gaasbeek, Hogeveen, & Volger, 2010).

Platinum and Iron Complexes

Reactions of hexamethylbicyclo[2.2.0]hexa-2,5-diene with platinum and iron compounds have been studied, forming various metal complexes. These reactions are indicative of the compound's ability to form stable metal-organic frameworks (Balakrishnan & Maitlis, 1971).

Transition Metal Derivatives

Hexafluorobicyclo[2.2.0]hexa-2,5-diene forms stable complexes with platinum and palladium, leading to air-stable compounds. These reactions expand the scope of transition metal derivatives in chemical synthesis (Booth, Haszeldine, & Tucker, 1975).

Homogeneous Hydrogenation

Homogeneous hydrogenation of derivatives of hexamethylbicyclo[2.2.0]hexa-2,5-diene has been studied, showing unique regioselectivity and hydrogenation patterns. This highlights the compound's utility in selective chemical transformations (Rantwijk, Timmermans, & Bekkum, 2010).

Organometallic Chemistry

The compound reacts with iridium trichloride to yield diiridium complexes, expanding its application in organometallic chemistry (Booth, Haszeldine, & Hill, 1969).

Safety and Hazards

This compound is classified as a flammable liquid (GHS02) and carries a warning signal . It has a flash point of 95 °F . The compound should be stored at temperatures between 0-6°C .

properties

IUPAC Name

1,2,3,4,5,6-hexamethylbicyclo[2.2.0]hexa-2,5-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-7-8(2)12(6)10(4)9(3)11(7,12)5/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNQQZMIWZPGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C1(C(=C2C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227240
Record name Bicyclo(2.2.0)hexa-2,5-diene, hexamethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7641-77-2
Record name 1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7641-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.0)hexa-2,5-diene, hexamethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.0)hexa-2,5-diene, hexamethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,5,6-hexamethylbicyclo(2,2,0)hexa-2,5-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene
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Reactant of Route 5
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Reactant of Route 6
1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene

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